molecular formula C24H19S2.F6P<br>C24H19F6PS2 B1583999 Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate CAS No. 68156-13-8

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate

Cat. No.: B1583999
CAS No.: 68156-13-8
M. Wt: 516.5 g/mol
InChI Key: SFWSATMGMAKCIF-UHFFFAOYSA-N
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Description

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS 75482-18-7 and 68156-13-8) is a sulfonium salt widely used as a photoinitiator in UV-curable coatings, inks, and electronics due to its high efficiency in generating cationic species upon light exposure . Its molecular formula is C₂₄H₁₉F₆PS₂, with a molecular weight of 516.50 g/mol . The compound exists in solid (powder) or liquid forms, depending on formulation (e.g., 50% propylene carbonate solutions for enhanced solubility) . Key properties include a melting point of 124–128°C, purity ≥95%, and sensitivity to moisture and light .

Properties

CAS No.

68156-13-8

Molecular Formula

C24H19S2.F6P
C24H19F6PS2

Molecular Weight

516.5 g/mol

IUPAC Name

diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate

InChI

InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1

InChI Key

SFWSATMGMAKCIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

Other CAS No.

68156-13-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Condensation Reaction Method

  • Reactants : Diphenyl sulfide or diphenyl sulfonium precursors and 4-(phenylthio)phenyl derivatives.
  • Process : The diphenyl sulfide precursor undergoes electrophilic aromatic substitution or nucleophilic attack by the phenylthio-substituted aromatic compound, forming the sulfonium cation.
  • Counterion introduction : The resultant sulfonium salt intermediate is treated with hexafluorophosphoric acid (HPF6) or a hexafluorophosphate salt to exchange the counterion, yielding the hexafluorophosphate salt.
  • Conditions : Typically conducted under inert atmosphere to avoid oxidation, with reaction temperatures ranging from ambient to moderate heating (e.g., 50–100°C) to optimize yield.

Salt Metathesis Method

  • Reactants : Preformed sulfonium salts with alternative counterions (e.g., chloride or tetrafluoroborate) and hexafluorophosphate salts (e.g., potassium hexafluorophosphate).
  • Process : The sulfonium salt is subjected to ion exchange with hexafluorophosphate salts in a suitable solvent (e.g., acetonitrile or dichloromethane).
  • Outcome : Precipitation or extraction of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate.
  • Advantages : This method allows purification by selective precipitation and is useful when the sulfonium salt is first synthesized with a more reactive or easily handled counterion.

One-Pot Synthesis Approaches

  • Some protocols combine sulfonium salt formation and counterion exchange in a single reaction vessel by adding diphenyl sulfide, phenylthio-substituted aromatic compounds, and hexafluorophosphoric acid simultaneously.
  • This approach reduces purification steps and reaction time but requires precise control of stoichiometry and reaction conditions.

Reaction Conditions and Variables

Parameter Typical Range/Value Notes
Reaction temperature 25–100 °C Moderate heating often improves yield
Solvent Dichloromethane, acetonitrile, or similar aprotic solvents Solubility and stability considerations
Atmosphere Inert (nitrogen or argon) Prevents oxidation or side reactions
Reaction time Several hours (2–24 h) Dependent on method and scale
Counterion source HPF6, KPF6, or NH4PF6 Choice affects purity and ease of isolation

Purification Techniques

  • Recrystallization : Commonly from solvents like acetonitrile or ethyl acetate to obtain high-purity crystals.
  • Filtration and washing : To remove inorganic salts and unreacted starting materials.
  • Chromatography : Occasionally used for analytical purity but less common on preparative scale.

Research Findings and Comparative Analysis

Recent studies emphasize the importance of the hexafluorophosphate counterion in stabilizing the sulfonium ion and enhancing photoinitiation efficiency. The choice of preparation method impacts:

  • Purity : Salt metathesis often yields higher purity due to efficient ion exchange.
  • Yield : Condensation reactions provide good yields but may require longer reaction times.
  • Scalability : One-pot syntheses are promising for industrial scale due to fewer steps.

The sulfonium salt’s photochemical properties are directly influenced by the synthetic route, as impurities or alternate counterions can affect polymerization initiation rates and curing times.

Summary Table of Preparation Methods

Method Key Reactants Advantages Disadvantages Typical Yield (%)
Condensation Reaction Diphenyl sulfide + phenylthio derivative + HPF6 Direct synthesis, good control Longer reaction time, requires inert atmosphere 70–85
Salt Metathesis Sulfonium salt (Cl⁻ or BF4⁻) + KPF6 High purity, straightforward purification Requires preformed sulfonium salt 75–90
One-Pot Synthesis Diphenyl sulfide + phenylthio derivative + HPF6 Fewer steps, time-efficient Requires precise control, risk of side products 65–80

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photochemistry

DPSH plays a crucial role in photochemistry, particularly as a photoinitiator for polymerization reactions. When exposed to UV light, it undergoes photolysis, leading to the generation of cationic species that initiate polymerization processes in UV-curable resins and inks. This property makes it invaluable in:

  • Microelectronics : Used in photolithography for the fabrication of microelectronic devices.
  • 3D Printing : Acts as an initiator for resin-based 3D printing technologies, enabling rapid curing and high-resolution prints.
  • Coatings and Adhesives : Facilitates the production of coatings and adhesives that require precise control over curing times and conditions.

Polymer Chemistry

In polymer chemistry, DPSH is utilized to control polymerization kinetics. Its high reactivity allows for:

  • Rapid Curing Processes : The ability to quickly initiate the crosslinking of polymers makes it suitable for applications requiring fast processing times.
  • Tailored Polymer Properties : By adjusting the concentration of DPSH and exposure conditions, researchers can fine-tune the mechanical and thermal properties of the resulting polymers.

Biomedical Applications

DPSH is being investigated for potential use in drug delivery systems . Its capacity to release active compounds in response to light can be harnessed for:

  • Controlled Drug Release : Enabling targeted therapy by releasing drugs at specific sites within the body upon light activation.
  • Photodynamic Therapy : Exploring its role in activating photosensitive compounds that can destroy cancer cells when exposed to light.

Case Studies

Application AreaStudy ReferenceFindings
Photoinitiation in MicroelectronicsDemonstrated effective polymerization rates using DPSH as a photoinitiator in microelectronic device fabrication.
Polymer Properties Highlighted the ability of DPSH to enhance mechanical properties of UV-cured polymers through controlled polymerization.
Biomedical Drug Delivery Investigated the use of DPSH in light-responsive drug delivery systems, showing promising results for targeted therapies.

Mechanism of Action

The primary mechanism of action for diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This acid generation can initiate various chemical reactions, such as polymerization or cross-linking, depending on the application .

Comparison with Similar Compounds

Iodonium Salts

  • Diphenyliodonium Hexafluorophosphate (CAS 58109-40-3) Molecular Formula: C₁₂H₁₀F₆IP; Molecular Weight: 430.08 g/mol . Unlike sulfonium salts, iodonium salts generate aryl cations upon UV exposure, offering faster polymerization rates but narrower absorption spectra . Applications: Photoinitiation in electronics and adhesives. Limited solubility in polar solvents compared to sulfonium salts .
  • Bis(4-methylphenyl)iodonium Hexafluorophosphate (CAS 60565-88-0)

    • Molecular Formula : C₁₄H₁₄F₆IP; Molecular Weight : 458.13 g/mol .
    • Modified with methyl groups for improved thermal stability. Used in high-temperature polymerization processes .

Other Sulfonium Salts

  • Tris{4-[(4-acetylphenyl)sulfanyl]phenyl}sulfonium Hexafluorophosphate (CAS 0953084-13-4)
    • Molecular Formula : C₄₅H₃₃F₆PS₄; Molecular Weight : 948.02 g/mol .
    • A more complex derivative with acetyl groups, enhancing absorption in the 300–400 nm range for specialized photoresists .

Performance and Application Comparison

Photoinitiation Efficiency

Compound Absorption Range (nm) Initiation Speed Thermal Stability
Diphenyl[(phenylthio)phenyl]sulfonium 250–350 Moderate High (up to 150°C)
Diphenyliodonium 200–300 Fast Moderate
Tris{4-...}sulfonium 300–400 Slow Very High
  • The sulfonium compound’s balanced absorption and stability make it ideal for industrial UV curing, whereas iodonium salts suit rapid curing in thin films .

Solubility and Formulation

  • Diphenyl[(phenylthio)phenyl]sulfonium : Soluble in organic solvents (e.g., acetone, propylene carbonate) but decomposes in water .
  • Iodonium Salts : Higher solubility in polar aprotic solvents (e.g., DMF) but prone to hydrolysis .

Commercial Availability and Cost

Compound Purity Form Price (€) Suppliers
Diphenyl[(phenylthio)phenyl]sulfonium ≥95% Powder/Liquid 78–689 (per 100g) CymitQuimica, BOC Sciences
Diphenyliodonium 97% Powder 120–300 (per 100g) ALFA CHEMICAL, WANVI
Tris{4-...}sulfonium ≥98% Powder 500–1,000 (per 10g) Specialty suppliers

Research Findings and Industrial Relevance

  • Diphenyl[(phenylthio)phenyl]sulfonium dominates in photolithography due to its compatibility with epoxy resins and low volatility .
  • Iodonium salts, while faster, require co-initiators for full reactivity, increasing formulation complexity .
  • Emerging sulfonium derivatives (e.g., tris{4-...}sulfonium) target deep-UV lithography for semiconductor manufacturing .

Biological Activity

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS: 68156-13-8) is a triarylsulfonium salt widely recognized for its role as a cationic photoinitiator in polymer chemistry. This compound exhibits significant biological activity, particularly in photopolymerization processes, and its interactions with biological systems are of increasing interest in both industrial and research contexts.

  • Molecular Formula : C24_{24}H19_{19}F6_{6}P\cdots S2_{2}
  • Molecular Weight : 516.50 g/mol
  • Appearance : Colorless to yellow clear liquid
  • Functionality : Acts as a photoinitiator, generating reactive species upon exposure to UV light.

This compound undergoes photolysis when exposed to ultraviolet light, leading to the generation of sulfonium ions that initiate polymerization reactions. The mechanism involves:

  • UV Absorption : The compound absorbs UV light, resulting in the excitation of electrons.
  • Ion Generation : Excited states lead to the formation of reactive sulfonium ions.
  • Polymerization Initiation : These ions react with monomers (e.g., acrylates), facilitating rapid polymerization, which is crucial in applications such as coatings and adhesives .

Biological Activity and Toxicity Studies

Research has indicated that this compound exhibits varying levels of biological activity, including potential cytotoxic effects:

Toxicological Data Summary

Study TypeOrganismDose (mg/kg)Observations
Acute Oral ToxicityRat300No deaths observed; normal behavior.
Acute Oral ToxicityRat2000All animals died; symptoms included ataxic gait.
Chromosome Aberration TestChinese Hamster Cells-Negative results indicating no significant mutagenic effects.
Local Lymph Node AssayMouse22.6 - 540High doses led to mortality; lower doses showed no toxicity .

These findings suggest that while the compound can be hazardous at high doses, it does not exhibit mutagenic properties under controlled conditions.

Applications in Research and Industry

This compound is primarily used in:

  • Photopolymerization : Its ability to initiate polymerization makes it valuable in the production of coatings, adhesives, and dental materials.
  • Photochemistry : The compound's reactivity allows it to be utilized in various photochemical processes, enhancing the efficiency of polymer formation under UV light.

Case Studies

  • Polymerization Efficiency : A study demonstrated that diphenyl[(phenylthio)phenyl]sulfonium salts are more efficient than traditional triphenylsulfonium salts as photoinitiators, leading to faster curing times and improved material properties in polymer films .
  • Environmental Impact Assessment : Research on the environmental implications of this compound highlighted its potential as an irritant and environmental hazard, necessitating careful handling and disposal methods .

Q & A

Q. What are the recommended methods for synthesizing Diphenyl[(phenylthio)phenyl]sulfonium Hexafluorophosphate, and how can its purity be verified?

Answer: Synthesis typically involves reacting diphenyl sulfoxide with a phenylthio-containing precursor under controlled conditions. A validated approach includes using sodium benzenethiolate and diphenylchlorosulfonium intermediates, followed by anion exchange with hexafluorophosphoric acid to yield the final product .

  • Purity Verification:
    • HPLC : Ensure ≥95.0% purity using reverse-phase chromatography with UV detection .
    • Neutralization Titration : Confirm stoichiometric equivalence of the sulfonium cation .
    • NMR Spectroscopy : Validate structural integrity via ¹H/¹³C NMR, focusing on aromatic proton environments and sulfur-phosphorus coupling patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat to prevent skin/eye contact (H315/H319 hazards) .
  • Storage : Keep in inert gas-filled glass containers at ≤15°C, protected from light and moisture to prevent hydrolysis or thermal decomposition .
  • Spill Management : Neutralize spills with alkaline absorbents (e.g., sodium bicarbonate) and dispose of waste via halogenated solvent protocols .

Q. How should researchers characterize the structural and thermal properties of this sulfonium salt?

Answer:

  • Structural Analysis :
    • FT-IR : Identify key functional groups (e.g., S⁺–P–F stretching at ~800 cm⁻¹) .
    • X-ray Crystallography : Resolve crystal packing and anion-cation interactions, if single crystals are obtainable .
  • Thermal Stability :
    • DSC/TGA : Measure melting point (124–128°C) and monitor decomposition above 150°C .

Advanced Research Questions

Q. What mechanistic insights exist regarding its role as a cationic photoinitiator in UV-curing applications?

Answer: Upon UV exposure, the sulfonium cation undergoes heterolytic cleavage, generating aryl sulfonium radicals and Brønsted acids (e.g., HPF₆) that initiate polymerization.

  • Experimental Design :
    • Time-Resolved ESR : Capture radical intermediates during photolysis .
    • Real-Time FT-IR : Monitor epoxy or acrylate polymerization kinetics under varying UV intensities .
  • Performance Comparison : Benchmark against hexafluoroantimonate analogs, noting trade-offs between reactivity (Sb > P) and hydrolytic stability .

Q. How does environmental moisture affect the stability of this compound, and how can decomposition pathways be analyzed?

Answer: Moisture induces hydrolysis of the hexafluorophosphate anion, releasing HF and degrading the sulfonium cation.

  • Stability Studies :
    • Karl Fischer Titration : Quantify water content in stored samples .
    • Accelerated Aging : Expose to 85% relative humidity at 40°C, then analyze residual purity via HPLC .
  • Degradation Analysis :
    • LC-MS : Identify hydrolytic byproducts (e.g., diphenyl sulfoxide, phenylthiophenol) .

Q. What strategies optimize its use in advanced photoresist formulations for microfabrication?

Answer:

  • Formulation Design :
    • Solvent Compatibility : Test solubility in propylene carbonate (≤50% w/v) for spin-coating uniformity .
    • Additive Screening : Evaluate synergies with iodonium salts to enhance lithographic sensitivity .
  • Patterning Resolution :
    • SEM/Atomic Force Microscopy : Assess line-edge roughness in EUV photoresists after development .

Methodological Considerations Table

ParameterTechniqueKey MetricsReference
PurityHPLCRetention time, peak area ≥95%
Structural Confirmation¹H NMRδ 7.2–7.8 ppm (aromatic protons)
Thermal StabilityTGADecomposition onset >150°C
PhotoreactivityRT-FTIREpoxy conversion rate (s⁻¹)

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